2-Adamantyl-1-benzyloxy-4-bromobenzene
Overview
Description
“2-Adamantyl-1-benzyloxy-4-bromobenzene” is an organic compound with the chemical formula C23H25BrO . It is a member of the family of adamantyl derivatives. The IUPAC name for this compound is (1R,3S,5r,7r)-2-(2-(benzyloxy)-5-bromophenyl)adamantane .
Synthesis Analysis
The synthesis of “2-Adamantyl-1-benzyloxy-4-bromobenzene” can be achieved by various methods, including the Friedel-Crafts reaction, the Grignard reaction, and the Suzuki coupling reaction.Molecular Structure Analysis
The molecular structure of “2-Adamantyl-1-benzyloxy-4-bromobenzene” consists of an adamantane group, which is a white crystalline solid consisting of four fused cyclohexane rings in a rigid, three-dimensional arrangement. The adamantyl group is a bulky and rigid molecule that imparts unique properties to the compounds that contain it.Chemical Reactions Analysis
“2-Adamantyl-1-benzyloxy-4-bromobenzene” is a brominated benzene derivative, which exhibits a range of chemical properties, such as high reactivity, good thermal stability, and low toxicity. The compound can undergo a range of chemical reactions, such as halogenation, oxidation, and reduction, which can modify its physical and chemical properties.Physical And Chemical Properties Analysis
“2-Adamantyl-1-benzyloxy-4-bromobenzene” is a white crystalline solid that is poorly soluble in water but readily soluble in organic solvents. It has a melting point of 161-164°C and a boiling point of 428°C. The compound has a density of 1.327g/cm³ .Scientific Research Applications
Structural and Molecular Analysis
2-(1-Adamantyl)-4-bromoanisole, a compound related to 2-Adamantyl-1-benzyloxy-4-bromobenzene, shows unique molecular conformation influenced by weak intramolecular hydrogen bonds. The molecular structure exhibits C—H⋯π interactions, contributing to our understanding of intermolecular forces and structural chemistry (Cheng, 2008).
Synthesis and Derivative Formation
Derivatives of 1-Adamantylbenzene, including 2-Adamantyl-1-benzyloxy-4-bromobenzene, are synthesized through Friedel-Crafts type reactions, expanding the chemical repertoire for potential applications in materials science and pharmaceuticals (Weib, Wray, & Schmutzler, 1979).
Polymer Chemistry
Adamantyl-substituted dihydroxybenzenes, precursors to compounds like 2-Adamantyl-1-benzyloxy-4-bromobenzene, are crucial in synthesizing poly(ether imide)s. These materials exhibit varied solubilities and thermal properties, marking their importance in developing new polymeric materials (Eastmond, Gibas, & Paprotny, 1999).
Catalysis and Cross-Coupling Reactions
Monomeric arylpalladium complexes involving adamantyl groups demonstrate significant reactivity and potential as intermediates in palladium-catalyzed cross-coupling reactions. These findings pave the way for new methodologies in chemical synthesis and catalysis (Stambuli, Bühl, & Hartwig, 2002).
Antioxidant and Anti-inflammatory Properties
Adamantyl-based ester derivatives exhibit strong antioxidant activities and potential anti-inflammatory properties. This underlines the importance of adamantane structures in medicinal chemistry and drug design, especially for neurological conditions and type-2 diabetes (Kumar et al., 2015).
Host-Guest Chemistry
Adamantyl groups, when involved in larger molecular structures like pillar[5]arenes, contribute to fascinating host-guest interactions. This is crucial in understanding molecular recognition and designing new materials for sensors and molecular devices (Ogoshi et al., 2008).
properties
IUPAC Name |
2-(5-bromo-2-phenylmethoxyphenyl)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrO/c24-20-6-7-22(25-14-15-4-2-1-3-5-15)21(13-20)23-18-9-16-8-17(11-18)12-19(23)10-16/h1-7,13,16-19,23H,8-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYFIKGHAJXZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantyl-1-benzyloxy-4-bromobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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